molecular formula C19H24N6S B6441923 2-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2549021-61-4

2-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6441923
CAS No.: 2549021-61-4
M. Wt: 368.5 g/mol
InChI Key: WMJOJZPYQWCMMC-UHFFFAOYSA-N
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Description

This compound features a pyridine ring substituted at the 3-position with a carbonitrile group and at the 2-position with a piperazine moiety. The piperazine is further linked to a pyrimidine ring bearing a tert-butyl group at the 6-position and a methylsulfanyl group at the 2-position.

Properties

IUPAC Name

2-[4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6S/c1-19(2,3)15-12-16(23-18(22-15)26-4)24-8-10-25(11-9-24)17-14(13-20)6-5-7-21-17/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJOJZPYQWCMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N4SC_{16}H_{22}N_{4}S, and it features a pyridine ring, a piperazine moiety, and a pyrimidine structure substituted with a tert-butyl group and a methylsulfanyl group. The presence of these functional groups is essential for its biological activity.

Anti-inflammatory Effects

Pyrimidine derivatives have been studied for their anti-inflammatory properties. For example, certain substituted pyrimidines demonstrated inhibition of cyclooxygenase-2 (COX-2) with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that our compound may also possess anti-inflammatory activity, warranting further investigation.

Kinase Inhibition

The compound may act as a kinase inhibitor, similar to other pyrimidine derivatives that interact with various kinase pathways involved in cancer progression. Kinase inhibitors are crucial in targeting signaling pathways that regulate cell proliferation and survival . The specific inhibition profile of this compound remains to be elucidated but could provide insights into its therapeutic potential.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effects of various pyrimidine derivatives, including those structurally related to our compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving minimum inhibitory concentrations (MICs) below 100 µg/mL . This highlights the potential for our compound to exhibit similar antimicrobial properties.

Study 2: Anti-inflammatory Mechanism

In another study focusing on pyrimidine derivatives, compounds were tested for their ability to suppress COX-2 activity in vitro. The findings revealed that certain derivatives effectively reduced inflammation-related markers in animal models . Given the structural similarities, it is plausible that our compound could demonstrate comparable anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key factors influencing activity include:

  • Substituents : The presence of electron-donating or withdrawing groups can significantly affect potency.
  • Ring Structure : Variations in ring size and saturation influence binding affinity to biological targets.
  • Functional Groups : Groups such as methylsulfanyl can enhance solubility and bioavailability.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound's structural characteristics make it suitable for the design of novel pharmaceuticals targeting specific enzymes or receptors involved in disease mechanisms. Research indicates that similar compounds exhibit significant activity against cancer cells and other diseases.
  • Anticancer Activity :
    • Compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of piperazine have been linked to anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties :
    • The methylsulfanyl group present in the structure has been associated with enhanced antimicrobial activity. Studies suggest that such compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways, making them candidates for antibiotic development.
  • Neuropharmacology :
    • Given the piperazine component, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety or depression. Research into similar piperazine derivatives has indicated effects on serotonin and dopamine receptors.

Case Studies

  • Anticancer Efficacy :
    • A study investigated the efficacy of piperazine derivatives against various cancer cell lines, demonstrating that modifications at the pyrimidine position significantly enhanced cytotoxicity. The presence of methylsulfanyl groups was noted to improve solubility and bioavailability, leading to increased therapeutic potential.
  • Antimicrobial Testing :
    • In vitro tests on related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial protein synthesis pathways.
  • Neuropharmacological Investigations :
    • Research into piperazine derivatives revealed their ability to modulate neurotransmitter systems, suggesting potential for developing treatments for anxiety disorders. Specific binding assays indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs).

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several analogs, particularly in the piperazine-linked heterocyclic framework. Key comparisons are summarized below:

Table 1: Structural Features of Comparable Compounds
Compound Name Piperazine Substituent Pyridine Substituent Additional Groups Reference
Target Compound 6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl 3-carbonitrile - -
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) 3-(trifluoromethyl)benzoyl 3-acetamide 6-phenyl
N-[6-(4-{[4-(4-tert-butylbenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (9c) 4-tert-butylbenzoyl 3-acetamide 6-phenyl
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile 4-methylpiperazin-1-yl 3-carbonitrile 4-phenyl, 6-thiophen-2-yl

Key Observations:

  • Piperazine Substituents : The target compound uniquely incorporates a pyrimidine ring with tert-butyl and methylsulfanyl groups, whereas analogs like 9a and 9c feature benzoyl-derived substituents (e.g., trifluoromethyl or tert-butylbenzoyl) . The pyrimidine core in the target may confer distinct electronic and steric properties compared to benzoyl-based analogs.
  • Pyridine Modifications: The 3-carbonitrile group in the target and the compound from contrasts with the acetamide substituents in 9a and 9c.

Physicochemical and Pharmacological Implications

  • The trifluoromethyl group in 9a balances lipophilicity with metabolic resistance .
  • Electronic Effects : The methylsulfanyl group in the target may undergo oxidative metabolism, whereas the carbonitrile group could stabilize charge distribution in binding pockets.
  • Biological Activity : While specific data for the target compound are unavailable, analogs like 9a–9g demonstrate the impact of substituents on target affinity and selectivity, suggesting the target’s pyrimidine core may interact uniquely with biological targets .

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